molecular formula C19H17N5O2S B2854308 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide CAS No. 878065-43-1

2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Cat. No.: B2854308
CAS No.: 878065-43-1
M. Wt: 379.44
InChI Key: MOMBARHCBKNHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a 1,2,4-triazole derivative featuring a benzyl group at the N4 position, an indole moiety at the C5 position, and a thioacetamide-hydroxylamine side chain. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

2-[[4-benzyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-17(23-26)12-27-19-22-21-18(24(19)11-13-6-2-1-3-7-13)15-10-20-16-9-5-4-8-14(15)16/h1-10,20,26H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMBARHCBKNHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NO)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Anticancer Activity

  • Hydrazone derivatives (e.g., compound 8a in ) demonstrated IC50 values of 10–20 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.
  • Selectivity: N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed cancer cell selectivity, suggesting that bulky substituents (e.g., benzyl in the target) could improve specificity .

Antimicrobial and Antioxidant Activity

  • Compound 6 in (pyridin-4-ylmethylene derivative) exhibited antibacterial activity against Escherichia coli (MIC: 8 µg/mL). The target compound’s indole group may broaden Gram-negative activity due to enhanced membrane disruption .
  • Antioxidant activity peaked in N′-(4-methylbenzylidene) derivatives (DPPH scavenging: 85%), while the target’s hydroxylamine group may further enhance radical quenching .

Pharmacokinetics

  • Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate showed rapid absorption (Tmax: 5 min) and mono-exponential elimination. The target compound’s benzyl and indole groups may prolong half-life via increased protein binding .

Data Tables

Table 1. Structural Comparison of Key Analogs

Compound ID N4 Group C5 Group Side Chain Bioactivity Highlights
Target Benzyl Indol-3-yl N-hydroxyacetamide Hypothesized anticancer
6a Allyl Pyridin-2-yl Acetamide N/A
VUAA1 Ethyl 3-Pyridinyl N-ethylphenyl Insect Orco agonist
8a Phenyl 2-(Phenylamino)ethyl Hydrazone Cytotoxic (IC50: 10–20 µM)

Table 2. Pharmacokinetic and Physicochemical Data

Property Target Compound Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Tmax (absorption) Not reported 5 minutes
Elimination Half-life Not reported 2.5 hours
LogP (predicted) ~3.5 (benzyl/indole) ~1.8 (morpholinium)

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves cyclization, nucleophilic substitution, and thioether formation. Critical parameters include:

  • Solvent selection : Dimethylformamide (DMF) or ethanol for solubility and reaction efficiency .
  • Catalysts : Triethylamine to facilitate deprotonation and intermediate stabilization .
  • Temperature control : Reflux conditions (70–90°C) for cyclization steps to avoid side products .
  • Protective groups : Use of benzyl or methoxy groups to preserve reactive sites during synthesis .

Q. Example Reaction Conditions Table

StepReaction TypeSolventCatalystTemperatureYield (%)
1CyclizationDMFNone80°C65–70
2Thioether formationEthanolTriethylamine70°C75–80
3Acetamide couplingDCMDCC*RT60–65
*DCC = N,N'-Dicyclohexylcarbodiimide .

Q. How is the compound characterized to confirm structural integrity?

Methodological approaches include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify indole NH (~10 ppm) and triazole protons (7.5–8.5 ppm) .
    • HR-MS : Confirm molecular weight (e.g., expected [M+H]+ at 463.18 g/mol) .
  • Chromatography : HPLC purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What in vitro bioactivity assays are relevant for preliminary screening?

  • Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ reported at 8–12 µM) .
  • Antimicrobial : Broth microdilution for MIC values (e.g., 16 µg/mL against C. albicans) .
  • Enzyme inhibition : HDAC or kinase inhibition assays (IC₅₀ < 5 µM in some triazole derivatives) .

Q. How does the compound’s stability impact experimental design?

  • Hydrolysis susceptibility : Degrades under acidic (pH <3) or basic (pH >10) conditions; use neutral buffers for storage .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the indole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modification :
    • Benzyl group replacement : Alkyl chains or heteroaromatics (e.g., pyridine) to enhance solubility .
    • Indole substitution : 5-Fluoro or 5-methoxy indole to modulate target affinity .
  • Methodology :
    • Synthesize 10–15 analogs, test bioactivity, and use QSAR models to correlate substituents with potency .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Standardized assays : Repeat under identical conditions (e.g., ATP levels in cytotoxicity assays) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) alongside enzyme assays to confirm target binding .
  • Purity verification : Re-test compounds with HPLC and LC-MS to exclude impurities as confounding factors .

Q. How is molecular docking utilized to predict biological targets?

  • Target selection : Prioritize enzymes with known triazole interactions (e.g., HDACs, EGFR kinases) .
  • Software : AutoDock Vina with AMBER force fields; validate with MD simulations for binding stability .
  • Key interactions : Hydrogen bonding with triazole sulfur and hydrophobic packing of the benzyl group .

Q. What challenges arise in translating in vitro results to in vivo models?

  • Formulation : Poor aqueous solubility may require nanoemulsions or PEGylation .
  • PK/PD profiling : Monitor plasma half-life (e.g., t₁/₂ = 2–3 hours in rodents) and tissue distribution .
  • Metabolism : CYP450-mediated oxidation of the indole ring; use metabolic stabilizers (e.g., deuterated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.